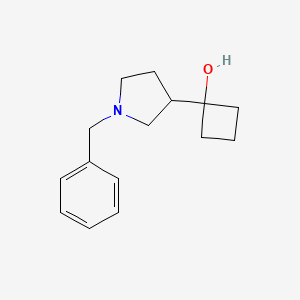

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol

Description

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol ring fused to a benzyl-substituted pyrrolidine moiety. This compound is of interest in medicinal chemistry for its structural complexity, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15(8-4-9-15)14-7-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDIGJBIGMFBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2CCN(C2)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol typically involves the reaction of benzyl bromide with pyrrolidin-3-ol followed by a cyclization reaction to form the cyclobutanol ring. The reaction conditions usually require a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: . The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The major product of oxidation is the corresponding ketone or carboxylic acid derivative.

Reduction: The reduction reaction typically yields the corresponding amine or alcohol.

Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidin-3-yl derivatives.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol has several scientific research applications across various fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol is structurally similar to other compounds such as 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride. the presence of the benzyl group in this compound imparts unique chemical and biological properties that distinguish it from its analogs. The benzyl group enhances the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol and analogs from the provided evidence:

Key Observations:

- Cyclopropanes are known for higher strain but may undergo unique ring-opening reactions.

- Functional Group Impact : The hydroxyl group in the target compound contrasts with the ketone in 15cc and the carboxylic acid in 1-Benzylcyclobutane-1-carboxylic acid . These differences affect polarity, acidity (e.g., carboxylic acid pKa ~4-5 vs. alcohol pKa ~16-19), and hydrogen-bonding capacity.

- Synthesis Complexity : The target compound’s synthesis may require strategies similar to 15cc , such as cyclization or coupling reactions, though stereochemical outcomes (e.g., diastereomer ratios) remain unverified.

Biological Activity

1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a benzylpyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 229.34 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involved in cognitive functions. It is hypothesized to act as a modulator of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in the breakdown of neurotransmitters.

Enzyme Inhibition Studies

Recent studies have shown that derivatives of this compound exhibit varying degrees of inhibition against AChE and BuChE, which are significant targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range, indicating promising inhibitory activity.

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | 5.90 ± 0.07 | 6.76 ± 0.04 |

| Reference Compound A | 4.50 ± 0.05 | 5.20 ± 0.03 |

| Reference Compound B | 6.10 ± 0.08 | 7.00 ± 0.06 |

Therapeutic Potential

Given its enzymatic inhibition properties, there is significant interest in exploring the therapeutic potential of this compound in treating cognitive disorders. The modulation of cholinergic signaling through AChE inhibition is a well-established strategy for enhancing cognitive function in patients with Alzheimer's disease.

Case Studies

A notable study investigated the effects of various benzylpyrrolidine derivatives on cognitive function in animal models. The results indicated that these compounds improved memory retention and learning capabilities compared to control groups receiving placebo treatments.

Key Findings:

- Animal Model: Mice subjected to memory impairment tests.

- Treatment Duration: 4 weeks.

- Outcome: Significant improvement in performance on the Morris water maze test, indicating enhanced spatial learning and memory.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal that the presence of the cyclobutane moiety may enhance binding affinity to target enzymes, thus increasing biological activity.

| Compound | Structural Features | AChE Inhibition |

|---|---|---|

| This compound | Cyclobutane + Benzylpyrrolidine | High |

| Compound C | Benzyl + Pyrrolidine only | Moderate |

| Compound D | Cyclohexane + Benzylpyrrolidine | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.